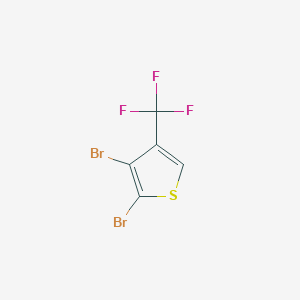

2,3-dibromo-4-(trifluoromethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-dibromo-4-(trifluoromethyl)thiophene” is a chemical compound with the CAS Number: 1876928-36-7 . It has a molecular weight of 309.93 . It is in liquid form .

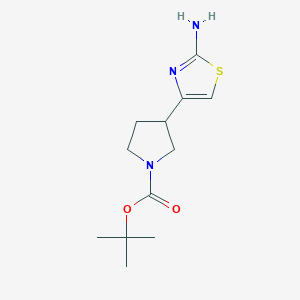

Molecular Structure Analysis

The InChI code for “2,3-dibromo-4-(trifluoromethyl)thiophene” is 1S/C5HBr2F3S/c6-3-2(5(8,9)10)1-11-4(3)7/h1H . The InChI key is COTFCBKNDMUHSD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2,3-dibromo-4-(trifluoromethyl)thiophene” is a liquid at room temperature . It has a molecular weight of 309.93 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Soluble Semiconductors

Fluorinated thiophene derivatives, including 2,3-dibromo-4-(trifluoromethyl)thiophene, are widely used as soluble semiconductors . These materials are essential in the development of flexible electronic devices.

Polymers

These compounds are also used in the synthesis of polymers . The incorporation of fluorinated thiophene units into polymer chains can enhance the material’s properties, such as thermal stability and chemical resistance.

Blue Light Emitting Materials

Fluorinated thiophene derivatives serve as blue light emitting materials . This makes them valuable in the production of organic light-emitting diodes (OLEDs), which are used in high-definition displays and lighting.

Liquid Crystals

These compounds are used in the creation of liquid crystals . Liquid crystals have applications in various fields, including displays, thermometers, and biosensors.

Biological Applications

Some fluorinated thiophene derivatives have shown potential as selective class II histone deacetylase (HDAC) inhibitors . They also exhibit anti-inflammatory and immunoregulatory activity .

Fungicidal Properties

Certain fluorinated thiophene derivatives reveal fungicidal properties . This makes them potential candidates for the development of new antifungal agents.

Photochromic Compounds

Thiophene-substituted perfluorocyclopentenes are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue . These materials can change color in response to light, making them useful in various optical applications.

Synthesis of Other Chemical Compounds

2,3-dibromo-4-(trifluoromethyl)thiophene can be used as a starting reagent for the synthesis of other chemical compounds . For example, it can be used in the preparation of α,ω-diformyl-a-oligothiophenes .

Safety and Hazards

The compound has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

It is known that this compound is often used in organic synthesis , suggesting that its targets could be various organic molecules or structures within a chemical reaction.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, interacting with a palladium catalyst to facilitate the formation of new bonds .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it likely plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.

Result of Action

Given its use in organic synthesis , it likely contributes to the formation of various organic compounds.

properties

IUPAC Name |

2,3-dibromo-4-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F3S/c6-3-2(5(8,9)10)1-11-4(3)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTFCBKNDMUHSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

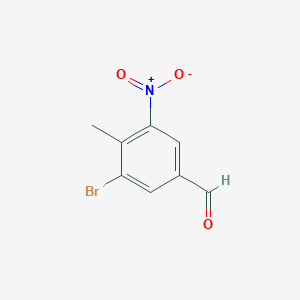

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

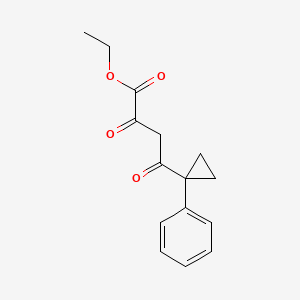

Molecular Formula |

C5HBr2F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

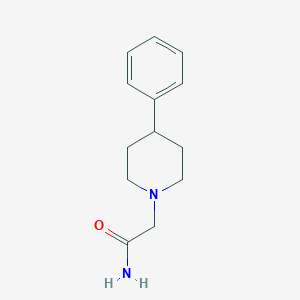

Product Name |

2,3-Dibromo-4-(trifluoromethyl)thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)

![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)

![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)

![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)